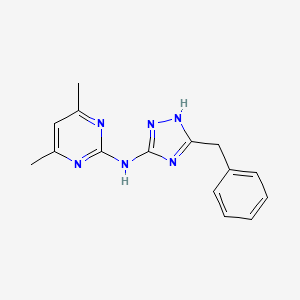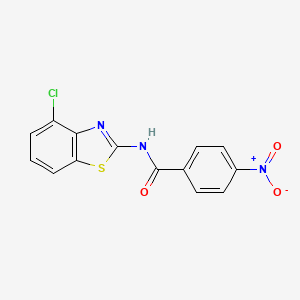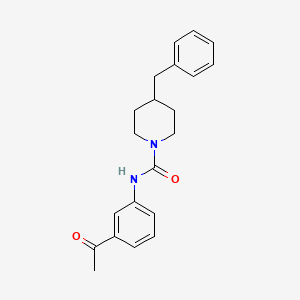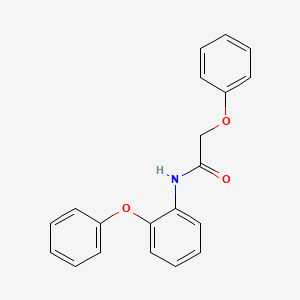
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Benzylation: The triazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Pyrimidine: The benzylated triazole is coupled with 4,6-dimethylpyrimidin-2-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and pyrimidine rings.
Reduction: Reduced forms of the triazole and pyrimidine rings.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-propyl-1H-1,2,4-triazol-3-yl)hydrazine
- Other Triazole Derivatives : Compounds with similar triazole and pyrimidine structures.
Uniqueness
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine is unique due to its specific combination of the triazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(5-benzyl-1H-1,2,4-triazol-3-yl)-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-10-8-11(2)17-14(16-10)19-15-18-13(20-21-15)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOHAMYUPWYFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)



![2,4-DICHLORO-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5808838.png)
![(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid](/img/structure/B5808855.png)

![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)


![4-[4-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5808891.png)
![4-benzyl-3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B5808899.png)
